Cas no 89076-64-2 (5-Nitro-2-phenylpyridine)

5-Nitro-2-phenylpyridine structure
5-Nitro-2-phenylpyridine structure
상품 이름:5-Nitro-2-phenylpyridine
CAS 번호:89076-64-2
MF:C11H8N2O2
메가와트:200.193422317505
MDL:MFCD04114193
CID:710988
PubChem ID:2762873

5-Nitro-2-phenylpyridine 화학적 및 물리적 성질

이름 및 식별자

    • 5-Nitro-2-phenylpyridine
    • 3-Nitro-6-phenylpridine
    • Pyridine,5-nitro-2-phenyl-
    • 2-phenyl-5-nitropyridine
    • 3-Nitro-6-phenylpyridine
    • 5-nitro-2-phenyl-pyridine
    • nitrophenylpyridine
    • Pyridine,5-nitro-2-phenyl
    • 5-Nitro-2-phenylpyridine (ACI)
    • SB55330
    • DTXSID00376530
    • MFCD04114193
    • CS-0131936
    • (5-Nitropyridin-2-yl)benzene
    • SCHEMBL71038
    • WJOAJTWVYTULDB-UHFFFAOYSA-N
    • J-517870
    • 3Y-0717
    • 89076-64-2
    • DB-078298
    • AKOS005070371
    • MDL: MFCD04114193
    • 인치: 1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H
    • InChIKey: WJOAJTWVYTULDB-UHFFFAOYSA-N
    • 미소: N(=O)(=O)C1C=NC(C2C=CC=CC=2)=CC=1

계산된 속성

  • 정밀분자량: 200.05900
  • 동위원소 질량: 200.058577502g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 221
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.3
  • 토폴로지 분자 극성 표면적: 58.7Ų

실험적 성질

  • 융해점: 116-118°
  • PSA: 58.71000
  • LogP: 3.18000

5-Nitro-2-phenylpyridine 보안 정보

  • 위험 등급:IRRITANT

5-Nitro-2-phenylpyridine 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

5-Nitro-2-phenylpyridine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
N901333-50mg
5-Nitro-2-phenylpyridine
89076-64-2
50mg
$ 65.00 2022-06-03
TRC
N901333-10mg
5-Nitro-2-phenylpyridine
89076-64-2
10mg
$ 50.00 2022-06-03
Matrix Scientific
044353-500mg
5-Nitro-2-phenylpyridine, >95%
89076-64-2 >95%
500mg
$181.00 2023-09-09
eNovation Chemicals LLC
Y1002671-5g
5-Nitro-2-phenylpyridine
89076-64-2 95%
5g
$500 2024-07-24
Matrix Scientific
044353-5g
5-Nitro-2-phenylpyridine, >95%
89076-64-2 >95%
5g
$524.00 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1202576-100mg
5-Nitro-2-phenylpyridine
89076-64-2 97%
100mg
¥42 2023-04-13
SHENG KE LU SI SHENG WU JI SHU
sc-268126-10 mg
5-Nitro-2-phenylpyridine,
89076-64-2
10mg
¥895.00 2023-07-11
1PlusChem
1P0087TU-5g
Pyridine,5-nitro-2-phenyl-
89076-64-2 98%
5g
$82.00 2025-02-22
1PlusChem
1P0087TU-100mg
Pyridine,5-nitro-2-phenyl-
89076-64-2 98%
100mg
$4.00 2025-02-22
A2B Chem LLC
AD82594-250mg
5-Nitro-2-phenylpyridine
89076-64-2 98%
250mg
$5.00 2024-04-19

5-Nitro-2-phenylpyridine 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Triphenylphosphine ,  2103932-14-3 Solvents: Water ;  18 h, 100 °C
참조
A Zwitterionic Palladium(II) Complex as a Precatalyst for Neat-Water-Mediated Cross-Coupling Reactions of Heteroaryl, Benzyl, and Aryl Acid Chlorides with Organoboron Reagents
Ramakrishna, Visannagari; Rani, Morla Jhansi; Reddy, Nareddula Dastagiri, European Journal of Organic Chemistry, 2017, 2017(48), 7238-7255

합성회로 2

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Ethylene glycol ;  20 min, 80 °C
참조
Method for preparing aryl aza-aromatic cycle compounds in alcohol solvent via Suzuki reaction
, China, , ,

합성회로 3

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: N-Methyl-2-pyrrolidone ;  2 h, 110 °C; 110 °C → rt
1.2 Solvents: Water ;  rt
참조
Triarylbismuthanes as Threefold Aryl-Transfer Reagents in Regioselective Cross-Coupling Reactions with Bromopyridines and Quinolines
Rao, Maddali L. N.; Dhanorkar, Ritesh J., European Journal of Organic Chemistry, 2014, 2014(24), 5214-5228

합성회로 4

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium chloride (graphene oxide supported) Solvents: 1,4-Dioxane ;  18 h, 110 °C; 110 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Recyclable palladium catalyst on graphene oxide for the C-C/C-N cross-coupling reactions of heteroaromatic sulfonates
Yang, Quanlu; Quan, Zhengjun; Wu, Shang; Du, Baoxin; Wang, Mingming; et al, Tetrahedron, 2015, 71(36), 6124-6134

합성회로 5

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Ethylene glycol ;  20 min, 80 °C
참조
A General and Highly Efficient Method for the Construction of Aryl-Substituted N-Heteroarenes
Liu, Chun; Han, Na; Song, Xiaoxiao; Qiu, Jieshan, European Journal of Organic Chemistry, 2010, (29), 5548-5551

합성회로 6

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  1,2,3-Oxadiazolium, 4-carboxy-5-hydroxy-3-phenyl-, inner salt, lithium salt (1:1… Solvents: 1,4-Dioxane ;  5 min; 25 min, rt
1.2 Reagents: Acetic acid ,  Sodium carbonate Solvents: Water ;  6 h, 80 °C
참조
Suzuki-Miyaura Cross-Couplings under Acidic Conditions
Pruschinski, Lucas; Luecke, Ana-Luiza; Freese, Tyll; Kahnert, Sean-Ray; Mummel, Sebastian; et al, Synthesis, 2020, 52(6), 882-892

합성회로 7

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Triphenylphosphine ,  Palladium Solvents: 1,2-Dichloroethane ,  Water ;  9 h, 80 °C
참조
Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling to Obtain Arylpyridines and Arylquinolines
Tagata, Tsuyoshi; Nishida, Mayumi, Journal of Organic Chemistry, 2003, 68(24), 9412-9415

합성회로 8

반응 조건
1.1 Reagents: Ammonium acetate Solvents: Ethanol ;  5 h, heated
참조
Substituent Diversity-directed Synthesis of Nitropyridines and Nitroanilines by Three-component Ring Transformation
Asahara, Haruyasu, Procedia Engineering, 2017, 174, 1046-1057

합성회로 9

반응 조건
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  N1,N1,N2,N2-Tetrakis[(diphenylphosphino)methyl]-1,2-cyclohexanediamine Solvents: Dimethylformamide ;  0.5 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Isopropanol ;  6 h, 60 °C
참조
A new tetraphosphine and its application in Pd-catalyzed Suzuki cross-coupling reaction
Zhang, Yu; Yi, Tao; Wang, Kun; Fu, Haiyan; Chen, Hua; et al, Youji Huaxue, 2012, 32(4), 790-793

합성회로 10

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Nickel palladium alloy Solvents: Dimethylformamide ,  Water ;  1 h, 110 °C
참조
Ni/Pd core/shell nanoparticles supported on graphene as a highly active and reusable catalyst for Suzuki-Miyaura cross-coupling reaction
Metin, Oender; Ho, Sally Fae; Alp, Cemalettin; Can, Hasan; Mankin, Max N.; et al, Nano Research, 2013, 6(1), 10-18

합성회로 11

반응 조건
1.1 Reagents: Ammonium acetate Solvents: Ethanol ;  5 h, heated
참조
Synthesis of 2-Aryl-5-Nitropyridines by Three-Component Ring Transformation of 3,5-Dinitro-2-Pyridone
Le, Song Thi; Asahara, Haruyasu; Kobiro, Kazuya; Sugimoto, Ryuichi; Saigo, Kazuhiko; et al, Asian Journal of Organic Chemistry, 2014, 3(3), 297-302

합성회로 12

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  7 h, 110 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Palladium(II) catalyzed Suzuki/Sonogashira cross-coupling reactions of sulfonates: an efficient approach to C2-functionalized pyrimidines and pyridines
Quan, Zheng-Jun; Jing, Fu-Qiang; Zhang, Zhang; Da, Yu-Xia; Wang, Xi-Cun, European Journal of Organic Chemistry, 2013, 2013(31), 7175-7183

합성회로 13

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water
참조
The palladium-catalyzed Suzuki coupling of 2- and 4-chloropyridines
Lohse, Olivier; Thevenin, Philippe; Waldvogel, Erwin, Synlett, 1999, (1), 45-48

합성회로 14

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium Solvents: Dimethylformamide ,  Water ;  3 h, 80 °C
참조
Cross-Coupling in the Preparation of Pharmaceutically Relevant Substrates using Palladium Supported on Functionalized Mesoporous Silicas
El Kadib, Abdelkrim; McEleney, Kevin; Seki, Tomohiro; Wood, Thomas K.; Crudden, Cathleen M., ChemCatChem, 2011, 3(8), 1281-1285

합성회로 15

반응 조건
1.1 Reagents: Ammonia Solvents: Ethanol
참조
Nucleophilic reaction upon electron-deficient pyridone derivatives. X. One-pot synthesis of 3-nitropyridines by ring transformation of 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia
Tohda, Yasuo; Eiraku, Miyuki; Nakagawa, Takao; Usami, Yumi; Ariga, Masahiro; et al, Bulletin of the Chemical Society of Japan, 1990, 63(10), 2820-7

5-Nitro-2-phenylpyridine Raw materials

5-Nitro-2-phenylpyridine Preparation Products

5-Nitro-2-phenylpyridine 관련 문헌

추천 기사

추천 공급업체
Hubei Changfu Chemical Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hubei Changfu Chemical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hebei Ganmiao New material Technology Co., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Ganmiao New material Technology Co., LTD